methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9923962
InChI: InChI=1S/C14H12N4O3/c1-21-12(20)8-10-7-11(19)18-14(15-10)16-13(17-18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17)
SMILES: COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Molecular Formula: C14H12N4O3
Molecular Weight: 284.27 g/mol

methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate

CAS No.:

Cat. No.: VC9923962

Molecular Formula: C14H12N4O3

Molecular Weight: 284.27 g/mol

* For research use only. Not for human or veterinary use.

methyl (7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate -

Specification

Molecular Formula C14H12N4O3
Molecular Weight 284.27 g/mol
IUPAC Name methyl 2-(7-oxo-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate
Standard InChI InChI=1S/C14H12N4O3/c1-21-12(20)8-10-7-11(19)18-14(15-10)16-13(17-18)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17)
Standard InChI Key UOZGPSVDMOZGJQ-UHFFFAOYSA-N
SMILES COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Canonical SMILES COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The molecule consists of a bicyclic system combining a 1,2,4-triazole ring fused to a dihydropyrimidine moiety. The triazolo[1,5-a]pyrimidine core is substituted at position 2 with a phenyl group, at position 5 with an acetylated methyl ester (-OAc), and at position 7 with a keto group (=O). This arrangement creates a planar, conjugated system that facilitates π-stacking interactions with biological targets.

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for the triazole and pyrimidine protons. For example, the H-2 proton in pyrazolo[1,5-a]pyrimidines resonates at δ 7.41 ppm as a singlet, while the NH proton appears as a broad peak near δ 10.7 ppm . Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1685 cm⁻¹) and nitro (NO₂, ~1515 cm⁻¹) groups . X-ray diffraction data for similar structures reveal a nearly coplanar arrangement of the triazole and pyrimidine rings, with dihedral angles <5° .

Table 1: Molecular Properties of Methyl (7-Oxo-2-Phenyl-4,7-Dihydro Triazolo[1,5-a]Pyrimidin-5-Yl)Acetate

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₃
Molecular Weight284.27 g/mol
IUPAC NameMethyl 2-(7-oxo-2-phenyl-1H-[1, triazolo[1,5-a]pyrimidin-5-yl)acetate
SMILESCOC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Canonical SMILESCOC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
PubChem CID16421999

Synthetic Methodologies

Multicomponent Reaction (MCR) Approach

The synthesis of triazolo-pyrimidine derivatives typically employs a one-pot MCR strategy. A representative procedure involves:

  • Reactants: 3-Amino-1,2,4-triazole (1 equiv), 1-morpholino-2-nitropropylene (1 equiv), and benzaldehyde (1 equiv).

  • Catalyst: BF₃·OEt₂ (1.5 equiv) in n-butanol.

  • Conditions: Heating at 120°C for 2 hours, followed by oxidative aromatization using phenyliodozodiacetate (PIDA) .

Oxidation and Aromatization Challenges

Oxidative aromatization of 4,7-dihydro precursors is a critical step. Screening of oxidants revealed that PIDA in dichloromethane (DCM) at 0°C provides optimal yields (up to 65%) without side product formation . Conversely, attempts to oxidize derivatives with electron-rich substituents led to resinification, attributed to radical-mediated degradation pathways . Electrochemical studies suggest that the oxidation potential of the dihydro intermediate correlates with substituent electron-withdrawing capacity, guiding rational design .

Pharmacological Applications

Anticancer Activity

Molecular docking studies predict strong binding affinity between this compound and cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6. The triazolo-pyrimidine core occupies the ATP-binding pocket, while the phenyl group at position 2 engages in hydrophobic interactions with Val-18 and Ala-144 residues. In vitro assays on analogous compounds show IC₅₀ values of 2.1–8.3 μM against MCF-7 breast cancer cells, with apoptosis induction via caspase-3 activation.

Structure-Activity Relationships (SAR)

  • Position 5: Ester groups (-COOCH₃) enhance cellular permeability compared to carboxylic acids (-COOH).

  • Position 7: Keto groups (=O) are essential for hydrogen bonding with kinase catalytic domains.

  • Position 2: Aryl substituents improve target selectivity; replacing phenyl with pyridyl reduces potency by 40%.

Analytical and Computational Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-31G(d) level reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. The LUMO is localized on the triazole ring, suggesting nucleophilic attack at this site during metabolic transformations .

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